

# Overcoming poor THC tolerability in ANEB-001 clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: ANEB-001 Clinical Trials

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of **ANEB-001**, focusing on overcoming poor THC tolerability.

## Troubleshooting Guide: Managing THC-Related Adverse Events

This guide provides a structured approach to identifying and managing common adverse events (AEs) associated with THC administration in **ANEB-001** clinical trials.

### Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue<br>(Adverse Event) | Potential Cause                                            | Recommended<br>Action                                                                                                                                                                                                          | Monitoring<br>Parameters                                                                                    |  |
|-----------------------------------|------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|--|
| Nausea and Vomiting               | High dose of THC,<br>individual sensitivity.               | - Administer standard antiemetics as per protocol Ensure adequate hydration Consider dose reduction of THC in subsequent cohorts if recurrent.                                                                                 | - Frequency and severity of emesis Fluid intake and output Electrolyte levels.                              |  |
| Dizziness and<br>Lightheadedness  | THC-induced hypotension or central nervous system effects. | - Have the participant lie down in a comfortable position Monitor vital signs, particularly blood pressure and heart rate Reassure the participant that the feeling is temporary.                                              | - Blood pressure Heart rate Participant-reported dizziness severity (e.g., on a 1-10 scale).                |  |
| Anxiety and Paranoia              | Psychoactive effects of THC.                               | - Provide a calm and quiet environment Reassure the participant and explain that the effects are drug-induced and will subside In severe cases, consider administration of a benzodiazepine as per rescue medication protocol. | - Participant self- report of anxiety levels Heart rate and respiration Observation for signs of agitation. |  |
| Euphoria and "Feeling<br>High"    | Expected psychoactive effect of THC.                       | - This is an expected outcome and a primary endpoint measure Monitor for                                                                                                                                                       | - Visual Analog Scale<br>(VAS) for "Feeling<br>High" Participant<br>interviews.                             |  |



|                                       |                                              | any accompanying distressing symptoms.                                                                                                        |                                                                                   |
|---------------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Bradyphrenia<br>(Slowness of Thought) | CNS depressant effects of THC.               | - Reassure the participant Monitor cognitive function through standardized assessments.                                                       | - Cognitive<br>assessment scores<br>Reaction time tests.                          |
| Paresthesia (Tingling or Numbness)    | THC effect on the peripheral nervous system. | - Document the location and severity of the sensation Reassure the participant.                                                               | - Participant self-<br>report.                                                    |
| Excessive Sedation or<br>Somnolence   | High dose of THC,<br>individual sensitivity. | - Ensure the participant is in a safe and monitored environment Allow the participant to rest Monitor vital signs and level of consciousness. | - Level of<br>consciousness (e.g.,<br>Glasgow Coma<br>Scale) Respiration<br>rate. |

### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ANEB-001 in mitigating THC-related adverse events?

A1: **ANEB-001** is a competitive antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Tetrahydrocannabinol (THC) exerts its psychoactive effects by acting as an agonist at CB1 receptors in the brain. **ANEB-001** works by binding to these same receptors, thereby blocking THC from binding and activating them. This displacement of THC from the CB1 receptor is believed to be the root cause of the reversal of acute cannabinoid intoxication symptoms.[3]

Q2: What were the most common THC-related adverse events observed in the **ANEB-001** Phase 2 clinical trials?



A2: In the Phase 2 trials, at a 30 mg THC dose prior to the administration of **ANEB-001** or a placebo, participants experienced mild to moderate symptoms related to THC. These included euphoria, bradyphrenia (slowness of thought), paresthesia (tingling sensations), and feeling emotional.[4] Following the administration of either **ANEB-001** or a placebo, the adverse events that were possibly or probably related to the substances were generally mild, with one instance of moderate nausea and vomiting reported.[4][5]

Q3: How was "poor THC tolerability" defined in the clinical trials?

A3: While the specific criteria for "poor THC tolerability" that limited the number of subjects at the 40 mg THC dose were not explicitly detailed in the available public documents, it likely encompassed a constellation of severe or distressing THC-induced adverse events. These may have included severe nausea and vomiting, significant cardiovascular changes (e.g., tachycardia, hypertension), severe anxiety or panic attacks, psychotic symptoms, or intolerable dizziness and cognitive impairment.

Q4: What is the recommended starting dose of ANEB-001 for a THC challenge study?

A4: Based on the Phase 2 trial data, a single low oral dose of 10 mg of **ANEB-001** was shown to be effective in rapidly reversing key psychotropic effects of THC doses as high as 30 mg.[5] Higher doses of **ANEB-001** (50 mg and 100 mg) were also effective but were associated with a higher incidence of nausea and vomiting.[6] Therefore, a 10 mg dose of **ANEB-001** appears to be both well-tolerated and efficacious.[6]

Q5: Can **ANEB-001** be administered after the onset of THC-induced symptoms?

A5: Yes, the Phase 2 clinical trial demonstrated that delayed dosing of **ANEB-001** was able to rapidly reverse pre-existing THC effects.[5] In the trial, **ANEB-001** was administered one hour after the THC challenge and still produced statistically significant improvements in key outcomes.[5]

# Summary of Quantitative Data from ANEB-001 Phase 2 Clinical Trial



| Paramet<br>er            | Placebo<br>Group           | ANEB-<br>001<br>Group<br>(10 mg)                        | ANEB-<br>001<br>Group<br>(30 mg)                                       | ANEB-<br>001<br>Group<br>(50 mg)                        | ANEB-<br>001<br>Group<br>(100 mg)                       | THC<br>Challeng<br>e<br>Dose(s) | Key<br>Finding                                                                                                   |
|--------------------------|----------------------------|---------------------------------------------------------|------------------------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------|---------------------------------|------------------------------------------------------------------------------------------------------------------|
| VAS<br>"Feeling<br>High" | 75% reported feeling high  | Statistical<br>ly<br>significan<br>t<br>reduction       | Statistical<br>ly<br>significan<br>t<br>reduction<br>(up to<br>-82.8%) | 10%<br>reported<br>feeling<br>high                      | 30%<br>reported<br>feeling<br>high                      | 10.5 mg,<br>21 mg,<br>30 mg     | ANEB- 001 significan tly reduced the subjectiv e feeling of being high compare d to placebo (p < 0.0001). [3][6] |
| VAS<br>"Alertnes<br>s"   | Decrease<br>d<br>alertness | Statistical<br>ly<br>significan<br>t<br>improve<br>ment | Statistical<br>ly<br>significan<br>t<br>improve<br>ment                | Statistical<br>ly<br>significan<br>t<br>improve<br>ment | Statistical<br>ly<br>significan<br>t<br>improve<br>ment | 10.5 mg,<br>21 mg,<br>30 mg     | ANEB- 001 significan tly improved alertness compare d to placebo (p < 0.01).[3]                                  |



| Body<br>Sway                               | Increase<br>d body<br>sway  | Statistical<br>ly<br>significan<br>t<br>reduction | Statistical<br>ly<br>significan<br>t<br>reduction<br>(up to<br>-30.6%) | Trend<br>towards<br>improve<br>ment  | Trend<br>towards<br>improve<br>ment | 10.5 mg,<br>21 mg,<br>30 mg | ANEB- 001 at 10 mg and 30 mg significan tly reduced body sway compare d to placebo (p = 0.002 at 30 mg). [6]                   |
|--------------------------------------------|-----------------------------|---------------------------------------------------|------------------------------------------------------------------------|--------------------------------------|-------------------------------------|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Heart<br>Rate                              | Increase<br>d heart<br>rate | Not<br>statistical<br>ly<br>significan<br>t       | Not<br>statistical<br>ly<br>significan<br>t                            | Trend<br>towards<br>improve<br>ment  | Trend<br>towards<br>improve<br>ment | 10.5 mg,<br>21 mg,<br>30 mg | Effects on heart rate were not statistical ly significan t in some analyses, though a trend towards improve ment was noted.[3] |
| Adverse<br>Events<br>(Nausea/<br>Vomiting) | Lower<br>incidence          | Well-<br>tolerated                                | Higher<br>incidence                                                    | One case<br>of<br>moderate<br>nausea | Higher<br>incidence                 | 10.5 mg,<br>21 mg,<br>30 mg | Higher<br>doses of<br>ANEB-<br>001 were                                                                                        |



| and      | associate |
|----------|-----------|
| vomiting | d with a  |
|          | higher    |
|          | frequenc  |
|          | y of      |
|          | nausea    |
|          | and       |
|          | vomiting. |
|          | [6]       |

### **Experimental Protocols**

- 1. Visual Analog Scale (VAS) for Subjective Effects
- Objective: To quantify the subjective psychoactive effects of THC.
- Methodology:
  - Participants are provided with a 100 mm horizontal line on a paper or electronic device.
  - The line is anchored at the left end with "Not at all" and at the right end with "Extremely".
  - For the "Feeling High" VAS, participants are asked to make a vertical mark on the line that corresponds to their current feeling of being high.
  - For the "Alertness" VAS, the anchors are "Not at all alert" and "Extremely alert".
  - The distance from the "Not at all" end to the participant's mark is measured in millimeters to yield a score from 0 to 100.
  - VAS assessments are performed at baseline and at specified time points post-THC and post-ANEB-001 administration.
- 2. Assessment of Postural Stability (Body Sway)
- Objective: To objectively measure THC-induced impairment of balance.
- Methodology (Representative Example):



- Participants stand on a force platform with their feet together and arms at their sides.
- They are instructed to stand as still as possible for a predetermined duration (e.g., 60 seconds).
- The test is performed under two conditions: eyes open and eyes closed.
- The force platform records the fluctuations in the center of pressure.
- The primary outcome measure is the total path length of the center of pressure, with a greater path length indicating more sway and less stability.
- Assessments are conducted at baseline and at specified time points post-THC and post ANEB-001 administration.

#### **Visualizations**



Click to download full resolution via product page

Caption: THC and ANEB-001 interaction at the CB1 receptor.





Click to download full resolution via product page

Caption: ANEB-001 clinical trial experimental workflow.





Click to download full resolution via product page

Caption: Troubleshooting logic for adverse event management.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Pharmacological interventions in the treatment of the acute effects of cannabis: a systematic review of literature PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anebulo Pharmaceuticals Announces Positive Topline Data for ANEB-001 from a Phase 2 Clinical Trial for Acute Cannabinoid Intoxication :: Anebulo Pharmaceuticals, Inc. (ANEB) [ir.anebulo.com]
- 4. Anebulo Pharmaceuticals Announces Completion of Dosing and Preliminary Data from Part B of its Phase 2 Study of ANEB-001 for Acute Cannabinoid Intoxication [businesswire.com]
- 5. Anebulo Pharmaceuticals Announces Positive Complete Phase 2 Clinical Data Demonstrating Potential of ANEB-001 as a Treatment for Acute Cannabinoid Intoxication [prnewswire.com]
- 6. CB1 Receptor Antagonist Selonabant (ANEB-001) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Overcoming poor THC tolerability in ANEB-001 clinical trials]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10832971#overcoming-poor-thc-tolerability-in-aneb-001-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com